molecular formula C19H20O B14560941 1-Methoxy-4-(3-phenylhexa-1,5-dien-1-yl)benzene CAS No. 62056-03-5

1-Methoxy-4-(3-phenylhexa-1,5-dien-1-yl)benzene

Cat. No.: B14560941
CAS No.: 62056-03-5
M. Wt: 264.4 g/mol
InChI Key: LEHXGTZIIZIAAL-UHFFFAOYSA-N
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Description

1-Methoxy-4-(3-phenylhexa-1,5-dien-1-yl)benzene is an organic compound characterized by a methoxy group attached to a benzene ring, which is further substituted with a phenylhexa-1,5-dien-1-yl group

Preparation Methods

The synthesis of 1-Methoxy-4-(3-phenylhexa-1,5-dien-1-yl)benzene typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methoxy-4-(3-phenylhexa-1,5-dien-1-yl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-Methoxy-4-(3-phenylhexa-1,5-dien-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methoxy-4-(3-phenylhexa-1,5-dien-1-yl)benzene exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

1-Methoxy-4-(3-phenylhexa-1,5-dien-1-yl)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its extended conjugated system, which imparts distinct chemical and physical properties.

Properties

CAS No.

62056-03-5

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

1-methoxy-4-(3-phenylhexa-1,5-dienyl)benzene

InChI

InChI=1S/C19H20O/c1-3-7-17(18-8-5-4-6-9-18)13-10-16-11-14-19(20-2)15-12-16/h3-6,8-15,17H,1,7H2,2H3

InChI Key

LEHXGTZIIZIAAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(CC=C)C2=CC=CC=C2

Origin of Product

United States

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